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Compound of Interest

Compound Name:
4-Carboxy-3-fluorophenylboronic

acid

Cat. No.: B055137 Get Quote

An In-depth Technical Guide to 4-Borono-2-fluorobenzoic Acid and Its Synthetic Precursor

An Important Note on Availability: Publicly available, in-depth technical information specifically

for 4-borono-2-fluorobenzoic acid is limited. However, this molecule is a direct synthetic

derivative of the well-documented and commercially available compound, 4-bromo-2-

fluorobenzoic acid. The primary synthetic route to aryl boronic acids is through the borylation of

aryl halides. Therefore, this guide will provide a comprehensive overview of 4-bromo-2-

fluorobenzoic acid, including its properties, synthesis, and applications, and will feature a

detailed experimental protocol for its conversion to the target 4-borono-2-fluorobenzoic acid.

This approach provides the necessary context and practical information for researchers and

drug development professionals.

Part 1: 4-Bromo-2-fluorobenzoic Acid
Introduction: 4-Bromo-2-fluorobenzoic acid is a halogenated derivative of benzoic acid that

serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and

materials science sectors.[1][2] Its unique substitution pattern, featuring a bromine atom

amenable to cross-coupling reactions and a fluorine atom that can modulate the electronic

properties and bioavailability of target molecules, makes it a versatile intermediate.[1][3] It is a

key starting material for the synthesis of various active pharmaceutical ingredients (APIs),

including Enzalutamide and Venetoclax.[4]
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The following table summarizes the key physicochemical properties of 4-bromo-2-fluorobenzoic

acid.

Property Value Reference

CAS Number 112704-79-7 [5][6]

Molecular Formula C₇H₄BrFO₂ [6][7]

Molecular Weight 219.01 g/mol [7]

Appearance
White to light yellow or pale

cream crystalline powder
[2][5][8]

Melting Point 208-215 °C [5][8]

Boiling Point 289.4 °C at 760 mmHg [5]

Density 1.789 g/cm³ [5]

Solubility
Sparingly soluble in water, faint

turbidity in methanol.
[2][6]

SMILES OC(=O)c1ccc(Br)cc1F

InChI Key
ZQQSRVPOAHYHEL-

UHFFFAOYSA-N

Synthesis of 4-Bromo-2-fluorobenzoic Acid
Multiple synthetic routes to 4-bromo-2-fluorobenzoic acid have been reported. A common and

effective method is the oxidation of 2-fluoro-4-bromotoluene.

Experimental Protocol: Oxidation of 2-fluoro-4-bromotoluene[5][9]

This protocol describes a green chemistry approach using oxygen as the oxidant.

Materials:

2-fluoro-4-bromotoluene

Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.hsppharma.com/apis-and-intermediates/4-bromo-2-fluorobenzoic-acid-cas-112704-79-7.html
https://www.ruifuchem.com/4-bromo-2-fluorobenzoic-acid-cas-112704-79-7-product/
https://www.ruifuchem.com/4-bromo-2-fluorobenzoic-acid-cas-112704-79-7-product/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluorobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluorobenzoic-acid
https://www.guidechem.com/encyclopedia/4-bromo-2-fluorobenzoic-acid-dic29506.html
https://www.hsppharma.com/apis-and-intermediates/4-bromo-2-fluorobenzoic-acid-cas-112704-79-7.html
https://www.thermofisher.com/order/catalog/product/B20118.14
https://www.hsppharma.com/apis-and-intermediates/4-bromo-2-fluorobenzoic-acid-cas-112704-79-7.html
https://www.thermofisher.com/order/catalog/product/B20118.14
https://www.hsppharma.com/apis-and-intermediates/4-bromo-2-fluorobenzoic-acid-cas-112704-79-7.html
https://www.hsppharma.com/apis-and-intermediates/4-bromo-2-fluorobenzoic-acid-cas-112704-79-7.html
https://www.guidechem.com/encyclopedia/4-bromo-2-fluorobenzoic-acid-dic29506.html
https://www.ruifuchem.com/4-bromo-2-fluorobenzoic-acid-cas-112704-79-7-product/
https://www.hsppharma.com/apis-and-intermediates/4-bromo-2-fluorobenzoic-acid-cas-112704-79-7.html
https://www.chemicalbook.com/synthesis/4-bromo-2-fluorobenzoic-acid.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sodium bromide (NaBr)

2,2'-Azobis(isobutyronitrile) (AIBN)

Acetic acid (HOAc)

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl)

Methyl tert-butyl ether (MTBE)

Pressurized reaction vessel or continuous flow reactor

Procedure:

Reaction Setup: In a suitable reactor, dissolve 2-fluoro-4-bromotoluene (1.0 eq),

Co(OAc)₂·4H₂O (0.049 eq), NaBr (0.033 eq), and AIBN (0.024 eq) in acetic acid.

Reaction Conditions: Heat the mixture to 130 °C and pressurize the system with oxygen to

1.2 MPa. For a continuous flow setup, the residence time is typically around 1.5 hours.

Workup: After the reaction is complete, transfer the mixture to a separation funnel containing

purified water.

Basification and Extraction: Adjust the pH of the aqueous solution to 12-14 using solid

NaOH. Extract the aqueous phase twice with MTBE to remove organic impurities.

Acidification and Precipitation: Acidify the aqueous phase to pH 1 with concentrated HCl. A

white solid will precipitate.

Isolation: Collect the precipitate by filtration, wash with cold water, and dry under a vacuum

to yield 4-bromo-2-fluorobenzoic acid.

Diagram: Synthesis Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Caption: Workflow for the synthesis of 4-bromo-2-fluorobenzoic acid.
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Applications in Drug Development and Organic
Synthesis
4-Bromo-2-fluorobenzoic acid is a cornerstone intermediate for synthesizing complex

molecules.[3]

Suzuki-Miyaura Coupling: The bromine atom is an excellent handle for palladium-catalyzed

Suzuki-Miyaura cross-coupling reactions, allowing for the formation of C-C bonds with

various arylboronic acids. This is fundamental for constructing the biaryl scaffolds present in

many drugs.[4][10]

Pharmaceutical Intermediates: It is a documented starting material for synthesizing APIs like

the prostate cancer drug Enzalutamide and the leukemia drug Venetoclax.[4][5]

Fluorinated Compounds: The fluorine atom is a bioisostere for hydrogen but can significantly

alter a molecule's pharmacokinetic properties, such as metabolic stability and membrane

permeability. This compound provides an efficient way to introduce fluorine into drug

candidates.[1][3]

Part 2: Synthesis of 4-Borono-2-fluorobenzoic Acid
The most direct method to synthesize 4-borono-2-fluorobenzoic acid is via the Miyaura

borylation of its corresponding aryl halide, 4-bromo-2-fluorobenzoic acid.

Reaction Principle: The Miyaura borylation is a palladium-catalyzed cross-coupling reaction

between an aryl halide and a diboron reagent (like bis(pinacolato)diboron, B₂pin₂) in the

presence of a base. This reaction forms a boronate ester, which can then be hydrolyzed to the

desired boronic acid.

Experimental Protocol: Miyaura Borylation to Synthesize 4-borono-2-fluorobenzoic acid

Materials:

4-Bromo-2-fluorobenzoic acid

Bis(pinacolato)diboron (B₂pin₂)
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[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

Potassium acetate (KOAc)

Anhydrous 1,4-Dioxane

Standard Schlenk line and inert atmosphere (Argon or Nitrogen) equipment

Procedure:

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromo-2-

fluorobenzoic acid (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and

Pd(dppf)Cl₂ (3 mol%).

Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask via syringe.

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring under the

inert atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting material

is consumed.

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash

with water and brine.

Purification of Boronate Ester: Dry the organic layer over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure. The crude pinacol boronate ester can be purified

by column chromatography on silica gel.

Hydrolysis to Boronic Acid: The purified boronate ester is then hydrolyzed (e.g., with

aqueous HCl or by transesterification with a diol followed by aqueous workup) to yield the

final product, 4-borono-2-fluorobenzoic acid.

Diagram: Synthetic Pathway from Bromo to Borono Acid
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Caption: Synthetic pathway from the bromo to the borono derivative.

Application: Suzuki-Miyaura Cross-Coupling
Once synthesized, 4-borono-2-fluorobenzoic acid becomes a valuable reagent for Suzuki-

Miyaura cross-coupling reactions, where it can be coupled with various aryl or vinyl halides to

form complex biaryl structures.

Diagram: Generalized Suzuki-Miyaura Catalytic Cycle

Catalytic Cycle of the Suzuki-Miyaura Coupling

Pd(0)L2

Oxidative
Addition
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Reductive
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Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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